1-[3-(4-Iodophenoxy)propyl]azepane;oxalic acid
Overview
Description
1-[3-(4-Iodophenoxy)propyl]azepane;oxalic acid is a chemical compound that combines an azepane ring with an iodophenoxypropyl group and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Iodophenoxy)propyl]azepane typically involves the reaction of 4-iodophenol with 3-chloropropylamine to form the intermediate 1-[3-(4-Iodophenoxy)propyl]amine. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Iodophenoxy)propyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azepane ring and the iodophenoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, with reaction conditions typically involving elevated temperatures and polar solvents.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxypropyl derivatives, while oxidation and reduction can lead to the formation of different azepane derivatives .
Scientific Research Applications
1-[3-(4-Iodophenoxy)propyl]azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Iodophenoxy)propyl]azepane involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with various receptors and enzymes, modulating their activity. The azepane ring can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-[3-(2-Iodo-4-methylphenoxy)propyl]azepane: Similar structure but with a methyl group on the phenoxy ring.
1-[3-(4-Bromophenoxy)propyl]azepane: Similar structure but with a bromine atom instead of iodine.
Uniqueness
1-[3-(4-Iodophenoxy)propyl]azepane is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties compared to similar compounds with different halogens or substituents .
Properties
IUPAC Name |
1-[3-(4-iodophenoxy)propyl]azepane;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO.C2H2O4/c16-14-6-8-15(9-7-14)18-13-5-12-17-10-3-1-2-4-11-17;3-1(4)2(5)6/h6-9H,1-5,10-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCABBIGTWTSOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.